

Preclinical data on Relitegatide brexetan

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Compound of Interest

Compound Name: *Relitegatide brexetan*

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An In-depth Technical Guide on the Preclinical Data of Suvecaltamide (CX-8998)

It is important to note that extensive searches for "**Relitegatide brexetan**" did not yield any publicly available information. The preclinical data presented in this document pertains to Suvecaltamide (also known as CX-8998), a compound with a well-documented preclinical profile that aligns with the user's request for in-depth technical information. It is highly probable that "**Relitegatide brexetan**" is an alternative, internal, or erroneous name for Suvecaltamide.

Introduction

Suvecaltamide (CX-8998) is a potent and selective, state-dependent modulator of T-type calcium channels (CaV3).[1][2][3] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and oscillatory activity, particularly in brain regions associated with the pathophysiology of essential tremor (ET) and certain types of epilepsy.[1][2] Preclinical evidence strongly supports the therapeutic potential of Suvecaltamide in these neurological disorders. This document provides a comprehensive overview of the available preclinical data, including quantitative summaries of in vitro and in vivo studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Preclinical Data

In Vitro Pharmacology

Suvecaltamide's primary mechanism of action is the modulation of T-type calcium channels. It exhibits potent, state-dependent inhibition of all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1]

Table 1: In Vitro Potency of Suvecaltamide on Human CaV3 Subtypes

| Parameter | CaV3.1 | CaV3.2 | CaV3.3 |
|--------------------------------------|--|--|--|
| Potency (IC50) | Low nM | Low nM | Low nM |
| State Dependence | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state |
| Voltage-dependent Inactivation Shift | -6 to -18 mV | -6 to -18 mV | -6 to -18 mV |

Data synthesized from abstract by E. Brigham, et al. (2022).[1]

In Vivo Efficacy

Preclinical studies in rodent models of essential tremor and absence epilepsy have demonstrated the significant therapeutic potential of Suvecaltamide.

Table 2: In Vivo Efficacy of Suvecaltamide in a Rat Model of Essential Tremor

| Model | Treatment | Dose (mg/kg, oral) | Outcome |
|----------------------------------|---------------|-----------------------|------------------------------------|
| Harmaline-induced tremor in rats | Suvecaltamide | ≥ 1 | Dose-dependent reduction in tremor |
| Vehicle | - | No significant effect | |

Data from abstract by E. Brigham, et al. (2022).[1]

Table 3: In Vivo Efficacy of Suvecaltamide in a Genetic Model of Absence Epilepsy (GAERS)

| Treatment | Dose (mg/kg, oral) | Seizure Reduction (Spike Wave Discharges) | Comparison |
|---------------|--------------------|--|--------------------------|
| Suvecaltamide | 3 | Equivalent to Ethosuximide | - |
| Suvecaltamide | 10 | ~99% reduction | Superior to Ethosuximide |
| Ethosuximide | 100 | ~60% reduction | Standard of care |
| Vehicle | - | No significant effect | - |

Data from abstract by M. Lee, et al. (2018).[\[2\]](#)

Pharmacokinetics

Pharmacokinetic studies have established a clear relationship between plasma concentration and therapeutic effect.

Table 4: Preclinical and Predicted Human Pharmacokinetics of Suvecaltamide

| Species | Effective Plasma Concentration | Predicted Human Therapeutic Plasma Concentration |
|-----------------|--------------------------------|---|
| Rat | 150-350 nM | 300-700 nM (adjusting for plasma protein binding) |
| Human (Phase 1) | - | ≥200–300 nM (for pharmacologic EEG effects) |

Data from abstracts by M. Lee, et al. (2018) and a Neurology conference abstract (2019).[\[3\]](#)[\[4\]](#)

Experimental Protocols

In Vitro Electrophysiology

Objective: To characterize the in vitro pharmacology of Suvecaltamide on T-type calcium channel subtypes.[1]

Methodology:

- Cell Line: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 were used.[1]
- Recording System: Whole-cell currents were recorded using a QPatch 48X automated patch clamp system.[1]
- Experimental Conditions:
 - Steady-state inactivation curves were generated for each CaV3 subtype in the presence and absence of Suvecaltamide.[1]
 - Concentration-response curves were generated using protocols designed to enrich for either the resting or inactivated states of the channels.[1]
- Data Analysis: The midpoint of voltage-dependent channel inactivation and the IC50 values for inhibition were calculated and compared between treatment groups.[1]

In Vivo Harmaline-Induced Tremor Model

Objective: To evaluate the in vivo anti-tremor efficacy of Suvecaltamide.[1]

Methodology:

- Animal Model: Male rats were used.[1]
- Induction of Tremor: Tremor was induced by the administration of harmaline (10–15 mg/kg, intraperitoneal).[1]
- Drug Administration: Suvecaltamide (0.1–10 mg/kg) or vehicle was administered orally, either before or after harmaline administration.[1]
- Tremor Quantification: Tremor (9–12 Hz) was quantified using a piezoelectric sensor cage system.[1]

- Data Analysis: The reduction in tremor activity was compared between Suvecaltamide-treated and vehicle-treated groups.[1]

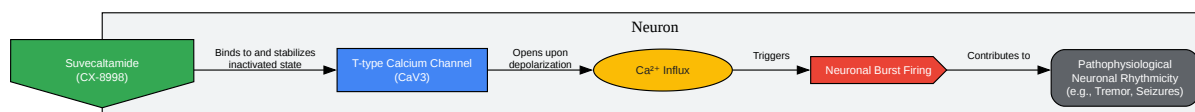
In Vivo Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model

Objective: To assess the efficacy of Suvecaltamide in a genetic model of absence epilepsy.[2]
[5]

Methodology:

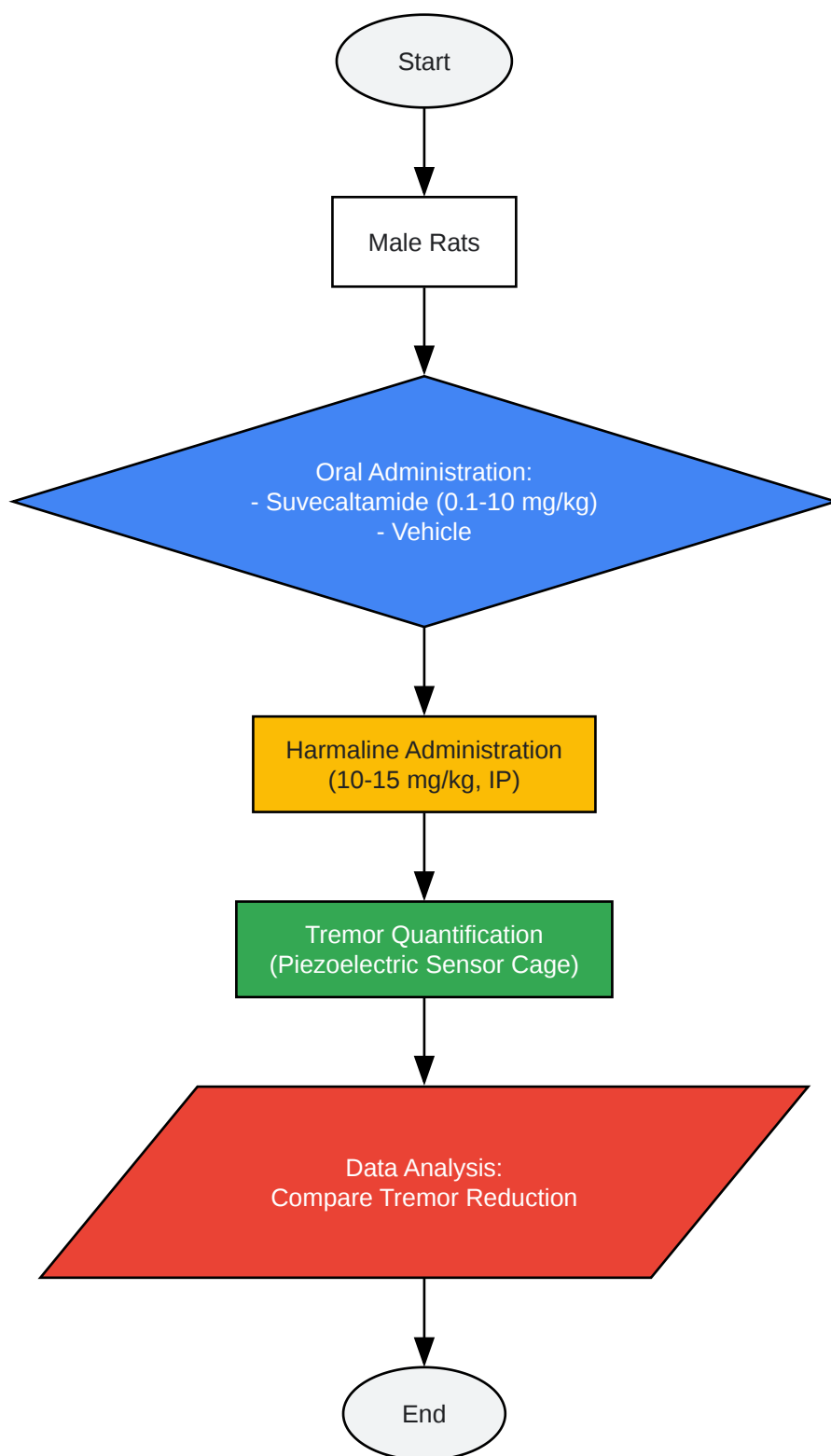
- Animal Model: A cohort of 10 GAERS rats with spontaneous absence seizures was used.[2]
- Electrode Implantation: EEG electrodes were stereotactically implanted for continuous monitoring.[2]
- Drug Administration: Suvecaltamide (1, 3, and 10 mg/kg), ethosuximide (100 mg/kg as a positive control), or vehicle was administered by oral gavage in a cross-over design.[2]
- EEG Recording: EEG recordings were made at baseline (20 minutes prior to administration) and for 90 minutes post-administration in freely moving animals.[2]
- Data Analysis: EEG recordings were scored by a blinded reviewer to determine the number and cumulative duration of spike-wave discharges (SWDs).[2]

Visualizations



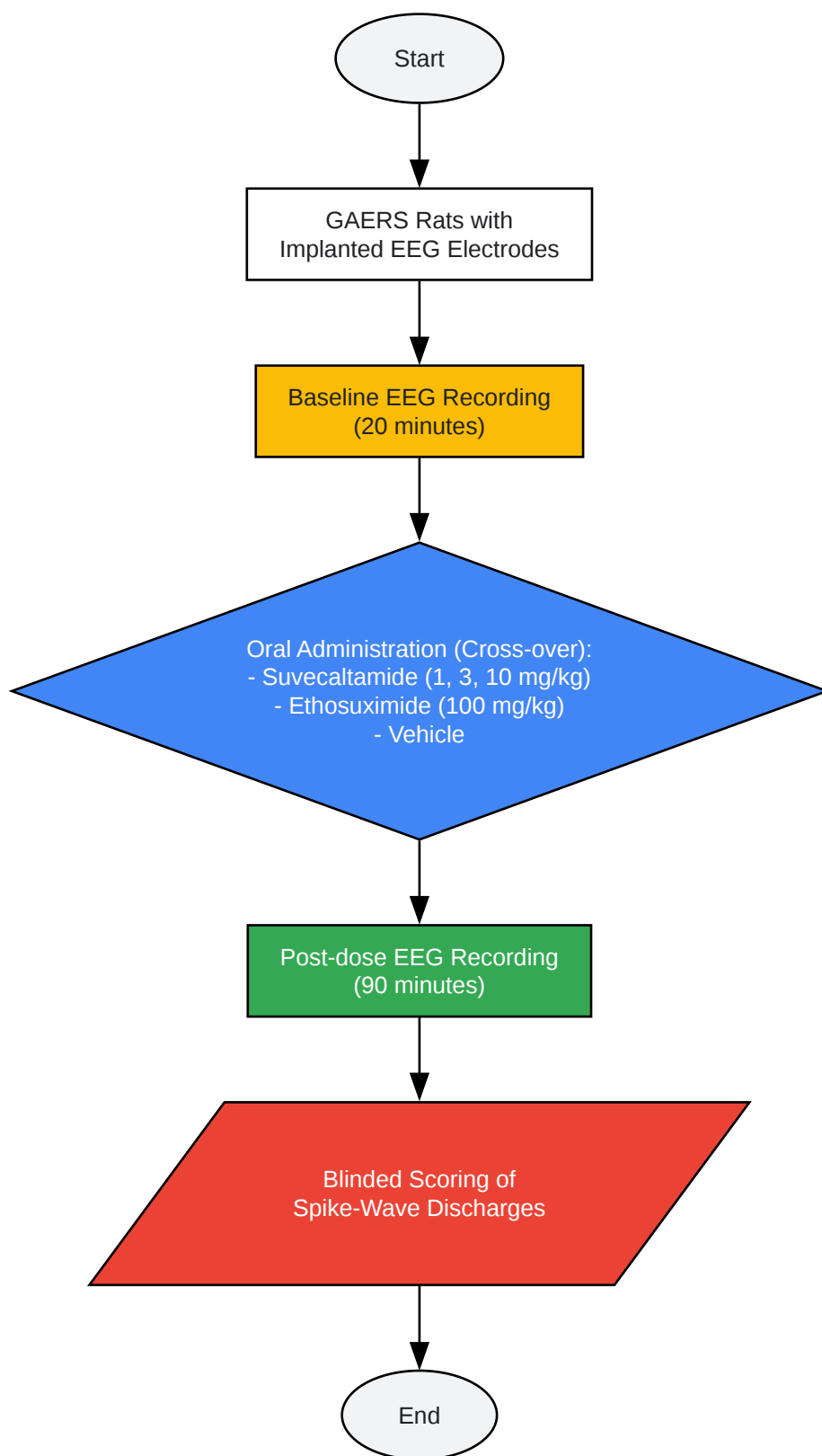
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Caption: Mechanism of action of Suvecaltamide on T-type calcium channels.



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Caption: Experimental workflow for the harmaline-induced tremor model.



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Caption: Experimental workflow for the GAERS model of absence epilepsy.

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